Homoveratrylaminhydrochlorid

Übersicht

Beschreibung

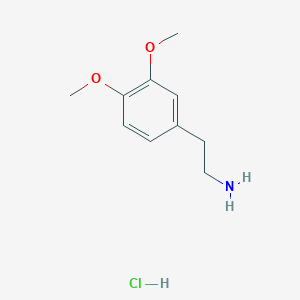

3,4-Dimethoxyphenethylamine (hydrochloride) is a chemical compound belonging to the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This compound is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine . It is structurally categorized as a phenethylamine and is used primarily in research and forensic applications .

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxyphenethylamine (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its effects on biological systems, particularly its interaction with monoamine oxidase.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying neurotransmitter analogues.

Industry: Used in the production of pharmaceuticals and other fine chemicals

Wirkmechanismus

Homoveratrylamine hydrochloride, also known as 3,4-Dimethoxyphenethylamine hydrochloride, is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine .

Target of Action

The primary target of Homoveratrylamine hydrochloride is the dopamine neurotransmitter system . Dopamine plays a crucial role in our body, influencing a variety of functions such as movement, mood, and reward.

Mode of Action

Homoveratrylamine hydrochloride interacts with its targets by replacing the 3- and 4- position hydroxyl groups in dopamine with methoxy groups . This modification may alter the activity of dopamine, potentially influencing the symptoms of conditions like schizophrenia and Parkinson’s disease, where dopamine levels are often abnormal .

Biochemical Pathways

It is known that the compound is involved in the synthesis of various isoquinoline derivatives . These derivatives, such as bis-tetrahydroisoquinolines, are synthesized using a Bischler–Napieralski reaction .

Result of Action

It is reported to have some activity as a monoamine oxidase inhibitor , which could potentially influence the breakdown of monoamine neurotransmitters in the brain, including dopamine.

Action Environment

The action, efficacy, and stability of Homoveratrylamine hydrochloride can be influenced by various environmental factors. For instance, the compound naturally occurs in various species of cacti such as San Pedro and Peruvian Torch . The specific conditions in these environments may play a role in the compound’s activity.

Biochemische Analyse

Cellular Effects

It is known that the compound has some activity as a monoamine oxidase inhibitor , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be an analogue of dopamine, suggesting it may interact with dopamine receptors or other related biomolecules

Metabolic Pathways

It is known that the compound is a potential metabolite of dopamine with two methylated hydroxy groups in the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the earliest syntheses of 3,4-Dimethoxyphenethylamine (hydrochloride) was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:

3,4-Dimethoxybenzaldehyde (veratraldehyde): This is the starting material.

3,4-Dimethoxycinnamic acid: Formed by the reaction of veratraldehyde with malonic acid.

3,4-Dimethoxyphenylpropionic acid: Obtained by the reduction of 3,4-Dimethoxycinnamic acid.

3,4-Dimethoxyphenylpropionamide: Formed by the reaction of 3,4-Dimethoxyphenylpropionic acid with ammonia.

3,4-Dimethoxyphenethylamine: Obtained by the reduction of 3,4-Dimethoxyphenylpropionamide.

A much shorter synthesis was given by Shulgin and Shulgin, which involves fewer steps and is more efficient .

Industrial Production Methods

The industrial production of 3,4-Dimethoxyphenethylamine (hydrochloride) typically involves the same synthetic routes as described above, but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified by recrystallization or distillation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,4-Dimethoxyphenethylamin (Hydrochlorid) durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Amingruppe kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.

Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Sekundäre oder tertiäre Amine.

Substitution: Verschiedene substituierte Phenethylamine.

4. Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxyphenethylamin (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Studiert für seine Auswirkungen auf biologische Systeme, insbesondere seine Interaktion mit Monoaminoxidase.

Medizin: Untersucht für seine potenziellen therapeutischen Wirkungen und als Modellverbindung zur Untersuchung von Neurotransmitteranaloga.

Industrie: Wird zur Herstellung von Arzneimitteln und anderen Feinchemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 3,4-Dimethoxyphenethylamin (Hydrochlorid) beinhaltet seine Interaktion mit Monoaminoxidase, einem Enzym, das für die Desaminierung von Neurotransmittern wie Tyramin und Tryptamin verantwortlich ist . Durch die Hemmung dieses Enzyms kann die Verbindung die Spiegel dieser Neurotransmitter im Gehirn beeinflussen, was zu verschiedenen physiologischen Wirkungen führt . Die beteiligten molekularen Ziele und Pfade umfassen die dopaminergen und serotonergen Systeme .

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxyphenethylamin (Hydrochlorid) ähnelt anderen Verbindungen der Phenethylamin-Klasse, wie zum Beispiel:

Mescalin (3,4,5-Trimethoxyphenethylamin): Eine natürlich vorkommende psychedelische Verbindung.

3-Methoxytyramin: Ein Metabolit von Dopamin.

2,5-Dimethoxy-4-methylamphetamin (DOM): Eine synthetische psychedelische Verbindung.

Einzigartigkeit

Was 3,4-Dimethoxyphenethylamin (Hydrochlorid) auszeichnet, ist sein spezifisches Substitutionsschema (Methoxygruppen an den Positionen 3 und 4) und seine relativ einfache Synthese im Vergleich zu anderen ähnlichen Verbindungen . Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.

Biologische Aktivität

Homoveratrylamine hydrochloride (HVA hydrochloride) is a synthetic compound derived from the phenethylamine class, notable for its structural resemblance to neurotransmitters, particularly dopamine. This similarity underpins its significant biological activity, which has been the focus of various studies exploring its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

HVA hydrochloride is characterized by a phenethylamine core, consisting of a benzene ring with an ethyl amine group. It features two methoxy groups at the 3 and 4 positions on the benzene ring, which may enhance its biological properties compared to dopamine. The presence of these methoxy groups contributes to the compound's ability to interact with various biological targets, particularly in the central nervous system.

| Property | Details |

|---|---|

| Chemical Formula | C₁₃H₁₅ClN₂O₂ |

| Molecular Weight | 270.72 g/mol |

| Solubility | Soluble in water and alcohol |

| Structural Features | Phenethylamine core with 3,4-dimethoxy substitution |

One of the notable mechanisms of action for HVA hydrochloride is its inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine. By inhibiting MAO, HVA hydrochloride may lead to increased levels of dopamine in the brain, potentially affecting mood, cognition, and behavior. This property makes it a valuable research tool for studying dopaminergic systems and related disorders.

Neuropharmacological Effects

Studies indicate that HVA hydrochloride exhibits various neuropharmacological effects:

- Dopaminergic Activity : Due to its structural similarity to dopamine, HVA hydrochloride can influence dopaminergic signaling pathways. Research has shown that it can modulate dopamine release and uptake in neuronal cells.

- Antidepressant-like Effects : Animal studies suggest that HVA hydrochloride may exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic transmission alongside its dopaminergic activity.

Cardiovascular Effects

Research has also explored the cardiovascular implications of HVA hydrochloride:

- β-Adrenoceptor Activity : A study involving newly synthesized compounds containing homoveratrylamine moieties demonstrated significant β1-adrenoceptor antagonistic activity. Compounds with this structure showed up to 55% inhibition in contractility in isolated guinea pig atria, indicating potential applications in managing heart conditions (3).

Case Studies

-

In Vitro Studies on Cardiac Tissue :

- In isolated atrial preparations from guinea pigs, HVA hydrochloride derivatives demonstrated varying degrees of β1-adrenoceptor antagonism. The most effective compounds reduced heart rate and contractility significantly compared to control substances like propranolol (3).

-

Neurotransmitter Release Studies :

- In a study assessing neurotransmitter dynamics, HVA hydrochloride was shown to enhance dopamine release in vitro, supporting its role as a potential therapeutic agent for conditions characterized by dopaminergic dysfunction ().

Summary of Research Findings

The biological activity of homoveratrylamine hydrochloride is multifaceted, involving interactions with neurotransmitter systems and cardiovascular receptors. Its ability to inhibit MAO suggests potential applications in treating mood disorders, while its effects on β-adrenoceptors may offer insights into cardiovascular therapies.

Key Findings Table

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOOTMZLCZPTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212904 | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-85-8 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dimethoxy-ph)-ethylamine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMPEA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTV20379WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.